molecular formula C19H29ClN2O3 B3333044 (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate CAS No. 942142-78-1

(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate

Cat. No.: B3333044
CAS No.: 942142-78-1
M. Wt: 368.9 g/mol
InChI Key: IHAXPLZASWQHMO-WBVHZDCISA-N
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Description

(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is an organic compound belonging to the class of piperidines, characterized by its intricate structure, which includes a chlorophenyl group and a tert-butyl ester. This compound is often of interest in medicinal chemistry due to its potential biological activity and relevance in synthetic chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of this compound typically involves multiple synthetic steps starting from readily available raw materials

Industrial Production Methods: On an industrial scale, the production of (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate involves large-scale reactors and specific reaction conditions to ensure high yield and purity. These conditions often include controlled temperatures, pressures, and the use of catalytic agents to drive the reactions efficiently.

Chemical Reactions Analysis

Types of Reactions:

  • Oxidation: : This compound can undergo oxidation reactions, leading to the formation of various oxides depending on the reagents and conditions used.

  • Reduction: : Reduction reactions can convert this compound into different reduced forms, often involving hydrogenation or metal hydride reagents.

  • Substitution: : It can undergo substitution reactions, particularly nucleophilic substitutions, where the aminoethoxy group can be modified.

Common Reagents and Conditions:

  • Oxidation: : Common oxidizing agents include potassium permanganate and chromium trioxide.

  • Reduction: : Sodium borohydride or lithium aluminium hydride are typically used.

  • Substitution: : Reagents like alkyl halides or acyl chlorides are common, often under basic or acidic conditions.

Major Products Formed: The products of these reactions are dependent on the specific conditions and reagents used but generally include various functionalized derivatives of the original compound.

Scientific Research Applications

(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate finds extensive applications in scientific research:

  • Chemistry: : Utilized as an intermediate in the synthesis of complex organic molecules.

  • Biology: : Investigated for its potential role in biological systems, particularly in receptor binding studies.

  • Medicine: : Explored for its potential therapeutic effects, including as a candidate for drug development.

  • Industry: : Applied in the synthesis of fine chemicals and specialized materials.

Mechanism of Action

The mechanism by which this compound exerts its effects involves binding to specific molecular targets. The chlorophenyl and piperidine moieties are crucial for its activity, interacting with receptor sites or enzymes, leading to downstream biological effects. The precise pathways can vary based on the specific application and biological context.

Comparison with Similar Compounds

Compared to other similar piperidine derivatives, (R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate is unique due to its specific functional groups which confer distinctive reactivity and biological activity. Similar compounds include:

  • N-alkylated piperidines

  • Chlorophenyl derivatives

  • Tert-butyl esters

These compounds often share some chemical reactivity but differ in their specific applications and biological effects.

Properties

IUPAC Name

tert-butyl (3R)-3-[(R)-2-aminoethoxy-(3-chlorophenyl)methyl]piperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29ClN2O3/c1-19(2,3)25-18(23)22-10-5-7-15(13-22)17(24-11-9-21)14-6-4-8-16(20)12-14/h4,6,8,12,15,17H,5,7,9-11,13,21H2,1-3H3/t15-,17+/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHAXPLZASWQHMO-WBVHZDCISA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)C(C2=CC(=CC=C2)Cl)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@H](C1)[C@H](C2=CC(=CC=C2)Cl)OCCN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29ClN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101120068
Record name 1,1-Dimethylethyl (3R)-3-[(R)-(2-aminoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

942142-78-1
Record name 1,1-Dimethylethyl (3R)-3-[(R)-(2-aminoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=942142-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl (3R)-3-[(R)-(2-aminoethoxy)(3-chlorophenyl)methyl]-1-piperidinecarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101120068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate
Reactant of Route 2
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate
Reactant of Route 3
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate
Reactant of Route 4
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate
Reactant of Route 5
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate
Reactant of Route 6
(R)-tert-butyl 3-((R)-(2-aminoethoxy)(3-chlorophenyl)methyl)piperidine-1-carboxylate

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